5-(Pentan-2-ylamino)pentan-1-ol

Description

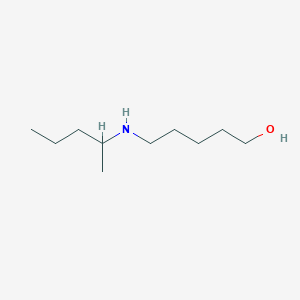

5-(Pentan-2-ylamino)pentan-1-ol is a secondary amine-containing alcohol with a pentanol backbone substituted by a pentan-2-ylamino group at the 5-position. Its structure combines hydrophilic (hydroxyl) and hydrophobic (branched alkyl chain) moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

6622-30-6 |

|---|---|

Molecular Formula |

C10H23NO |

Molecular Weight |

173.30 g/mol |

IUPAC Name |

5-(pentan-2-ylamino)pentan-1-ol |

InChI |

InChI=1S/C10H23NO/c1-3-7-10(2)11-8-5-4-6-9-12/h10-12H,3-9H2,1-2H3 |

InChI Key |

RVONAQORJXSCAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentan-2-ylamino)pentan-1-ol typically involves the reaction of pentan-2-amine with pentanal in the presence of a reducing agent. The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvent: Common solvents include ethanol or methanol.

Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow reactors. These methods ensure consistent quality and higher yields. The use of automated systems and controlled environments helps in maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in 5-(Pentan-2-ylamino)pentan-1-ol can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form various amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of pentan-2-one or pentanal.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(Pentan-2-ylamino)pentan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Pentan-2-ylamino)pentan-1-ol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways and influence physiological processes.

Comparison with Similar Compounds

Substituent Variations

The compound’s structural analogs differ primarily in the amino group substituents:

Key Observations :

- Cyclic vs. Acyclic Amines : Pyrrolidine derivatives (e.g., 5-(pyrrolidin-1-yl)pentan-1-ol) introduce steric hindrance and rigidity, which may influence receptor binding in biological systems .

- Aromatic vs. Aliphatic Substituents : Compounds like Ae5 () incorporate aromatic groups, enabling π-π interactions critical for targeting ion channels or enzymes .

Physical and Chemical Properties

Melting and Boiling Points

| Compound Name | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| 5-(Diethylamino)pentan-1-ol | Not reported | 224.3 (at 760 mmHg) |

| Ae5 () | 146–148 | Not reported |

| 5-(Pyrrolidin-1-yl)pentan-1-ol | Not reported | Not reported |

Analysis :

- The higher boiling point of 5-(Diethylamino)pentan-1-ol compared to aromatic analogs (e.g., Ae5) suggests stronger intermolecular forces in aliphatic amines due to hydrogen bonding .

- Melting points for aromatic derivatives (e.g., Ae5, Ae3) are generally higher due to crystalline packing facilitated by planar structures .

Spectral Data (NMR)

Anticancer Potential

- Ae5 and Ae6 (): These 2,4-diaminopyrimidine derivatives with pentan-1-ol chains exhibit inhibitory activity against ANO1 ion channels, a target in cancer therapy .

- 5-(Dimethylamino)pent-2-en-1-ol (): Used as a building block in drug synthesis, leveraging its conjugated system for enhanced pharmacokinetics .

Material Science

- 5-(Hydroxydiphenylmethyl)piperidinyl-pentanols (): Bulky substituents improve thermal stability, suggesting applications in polymer design .

Market and Industrial Relevance

- 5-(Diethylamino)pentan-1-ol: Market forecasts (2020–2025) indicate growth in pharmaceutical and chemical manufacturing sectors .

- 5-(Pentan-2-ylamino)pentan-1-ol: Listed by Hubei Tuobang Chemical Co., Ltd., suggesting industrial availability for niche applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.